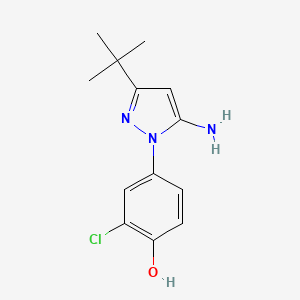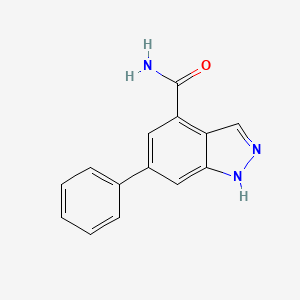
1,5-Dichloronaphthalene-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloronaphthalene-2,6-dione is an organic compound with the molecular formula C10H4Cl2O2 It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 5 positions, and two ketone groups are present at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dichloronaphthalene-2,6-dione can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by oxidation. For instance, naphthalene can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,5-dichloronaphthalene. This intermediate can then be oxidized using reagents like potassium permanganate or chromium trioxide to introduce the ketone groups at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloronaphthalene-2,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming diols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Diols.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1,5-Dichloronaphthalene-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-dichloronaphthalene-2,6-dione involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,5-Dichloronaphthalene-2,6-dione can be compared with other similar compounds such as:
2,3-Dichloronaphthalene-1,4-dione: Similar structure but different positions of chlorine and ketone groups.
1,4-Dichloronaphthalene: Lacks the ketone groups, leading to different chemical properties.
2-Chloronaphthalene: Only one chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H4Cl2O2 |
|---|---|
Poids moléculaire |
227.04 g/mol |
Nom IUPAC |
1,5-dichloronaphthalene-2,6-dione |
InChI |
InChI=1S/C10H4Cl2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4H |
Clé InChI |
YQFGMPQXVQIUEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(=C2C1=C(C(=O)C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)







![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)
